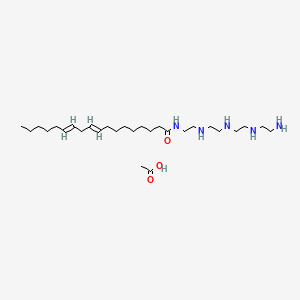
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester is an organic compound with a complex structure that includes both ester and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester typically involves the esterification of benzoic acid derivatives with 2-nitrophenol. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-nitrophenyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest in pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-nitrophenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Eigenschaften
CAS-Nummer |
88599-73-9 |
|---|---|
Molekularformel |
C14H10N2O6 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
(2-nitrophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10N2O6/c15-14(18)22-11-7-3-1-5-9(11)13(17)21-12-8-4-2-6-10(12)16(19)20/h1-8H,(H2,15,18) |
InChI-Schlüssel |
NHPYPYNDXKSVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


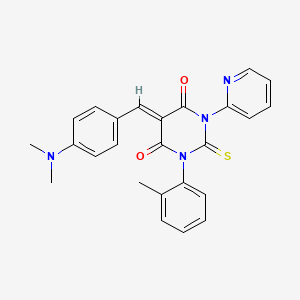
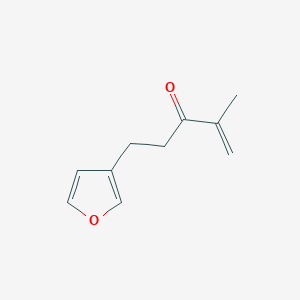


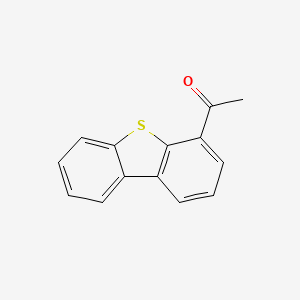
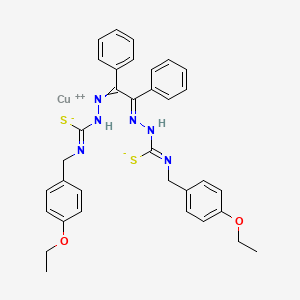
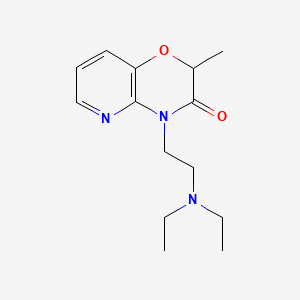
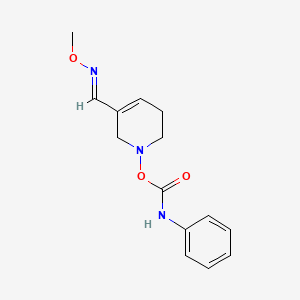
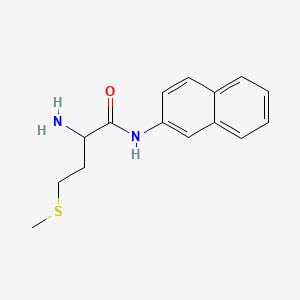
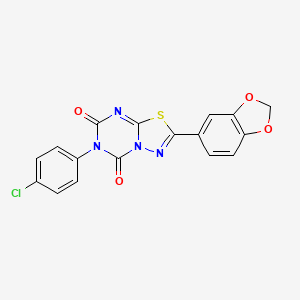
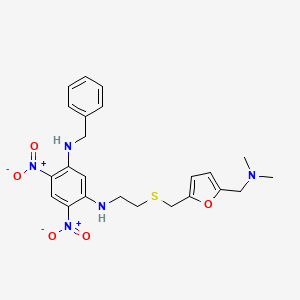

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
